N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a bicyclic structure consisting of a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as antimicrobial, antifungal, and anti-inflammatory effects .
Mode of Action
It’s worth noting that benzothiazole derivatives have been extensively investigated and are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid . This process is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .
Pharmacokinetics
A related study showed a favorable pharmacokinetic profile for synthesized compounds with a similar structure .
Result of Action
Similar compounds have shown significant anti-inflammatory and analgesic activities . Some of these compounds have also exhibited bactericidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethylformamide (DMF) solvent. This reaction yields high amounts of the desired product under relatively mild conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of green chemistry principles. This includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and the cyclization of thioamide or carbon dioxide as raw materials .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogen atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer properties, particularly against certain types of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Exhibits antifungal and antibacterial activities.
4-(Benzothiazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide stands out due to its unique combination of a benzothiazole moiety with a methylsulfanyl group, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)26-21/h2-13H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKDRHQAPWJBJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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